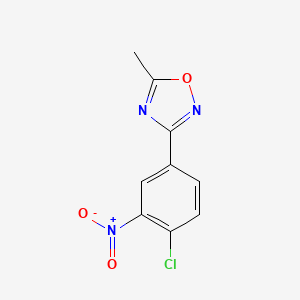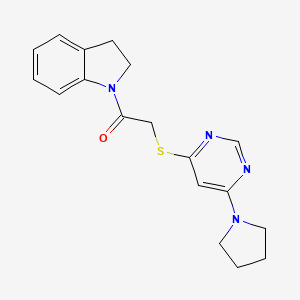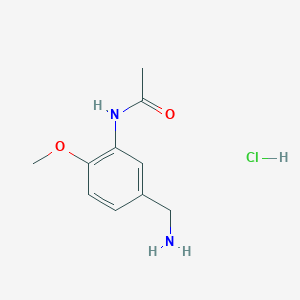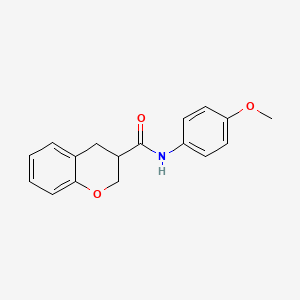![molecular formula C7H10N2O2S B2839119 N-[5-(1-Hydroxyethyl)-1,3-thiazol-2-yl]acetamide CAS No. 1629602-04-5](/img/structure/B2839119.png)
N-[5-(1-Hydroxyethyl)-1,3-thiazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[5-(1-Hydroxyethyl)-1,3-thiazol-2-yl]acetamide” is a chemical compound with the molecular formula C7H10N2O2S . It has a molecular weight of 186.23 .
Synthesis Analysis
Thiazoles, which are part of the compound’s structure, can be synthesized through various methods. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “N-[5-(1-Hydroxyethyl)-1,3-thiazol-2-yl]acetamide” can be analyzed using spectroscopic techniques . The quantum chemical characteristics of the complexes were studied using density functional theory .Chemical Reactions Analysis
Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .Physical And Chemical Properties Analysis
“N-[5-(1-Hydroxyethyl)-1,3-thiazol-2-yl]acetamide” has a molecular weight of 186.23 . More detailed physical and chemical properties are not available in the current literature.Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Novel thiazole derivatives have been synthesized through various chemical reactions, showcasing the versatility of thiazole compounds in chemical synthesis. The preparation of these compounds often involves carbodiimide condensation or nucleophilic substitution reactions, which are facilitated by specific catalysts or reagents to yield products with potential pharmacological applications (Yu et al., 2014).
Antimicrobial Activities
- Thiazole derivatives synthesized incorporating pyrazole moieties have demonstrated significant antimicrobial properties. These compounds were tested against a variety of bacterial and fungal strains, indicating their potential as antimicrobial agents. This highlights the role of structural modification in enhancing biological activity (Saravanan et al., 2010).
Analgesic Activity
- Acetamide derivatives have been evaluated for their analgesic activities, revealing the potential of thiazole-containing compounds in pain management. These studies suggest the importance of the thiazole scaffold in developing new analgesics (Kaplancıklı et al., 2012).
Anticancer Agents
- The synthesis of thiazole derivatives and their evaluation as anticancer agents have shown promising results against specific cancer cell lines. Such studies are crucial for the discovery of new therapeutic options for cancer treatment (Evren et al., 2019).
Optoelectronic Properties
- Thiazole-based compounds have been investigated for their optoelectronic properties, indicating their potential application in material science, particularly in the development of conducting polymers with specific optical and electronic characteristics (Camurlu & Guven, 2015).
Direcciones Futuras
Thiazoles, which are part of the compound’s structure, have been found to have various biological activities and are present in more than 18 FDA-approved drugs . This suggests that “N-[5-(1-Hydroxyethyl)-1,3-thiazol-2-yl]acetamide” and similar compounds could have potential applications in the development of new therapeutic agents .
Propiedades
IUPAC Name |
N-[5-(1-hydroxyethyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-4(10)6-3-8-7(12-6)9-5(2)11/h3-4,10H,1-2H3,(H,8,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZFSROJEVKFQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(S1)NC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

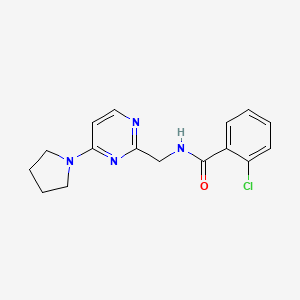
![[2-(2,5-Difluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2839040.png)
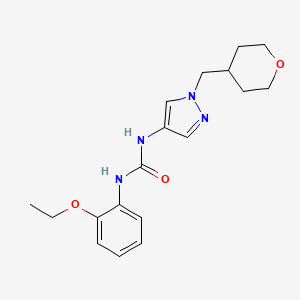
![3-Propan-2-yl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2839042.png)
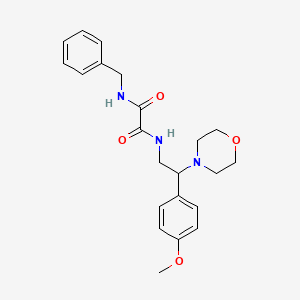
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2839045.png)

